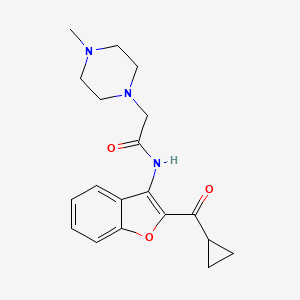![molecular formula C17H18N2OS B11547479 2-[(2-methylbenzyl)sulfanyl]-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11547479.png)
2-[(2-methylbenzyl)sulfanyl]-N'-[(E)-phenylmethylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-methylbenzyl)sulfanyl]-N’-[(E)-phenylmethylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides. Hydrazides are characterized by the presence of the functional group R−NR1−NR2R3, where R is typically an acyl, sulfonyl, or phosphoryl group
準備方法
The synthesis of 2-[(2-methylbenzyl)sulfanyl]-N’-[(E)-phenylmethylidene]acetohydrazide typically involves the reaction of 2-[(2-methylbenzyl)sulfanyl]acetohydrazide with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and purity.
化学反応の分析
2-[(2-methylbenzyl)sulfanyl]-N’-[(E)-phenylmethylidene]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding amines.
科学的研究の応用
2-[(2-methylbenzyl)sulfanyl]-N’-[(E)-phenylmethylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Medicine: It is being investigated for its potential use as an antimicrobial and anticancer agent.
作用機序
The mechanism of action of 2-[(2-methylbenzyl)sulfanyl]-N’-[(E)-phenylmethylidene]acetohydrazide involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids .
類似化合物との比較
2-[(2-methylbenzyl)sulfanyl]-N’-[(E)-phenylmethylidene]acetohydrazide can be compared with other similar compounds such as:
2-[(2-methylbenzyl)sulfanyl]-N’-[(Z)-2-thienylmethylene]acetohydrazide: This compound has a similar structure but with a thienyl group instead of a phenyl group.
2-[(2-methylbenzyl)sulfanyl]acetohydrazide: This compound lacks the phenylmethylidene group and has different chemical properties.
The uniqueness of 2-[(2-methylbenzyl)sulfanyl]-N’-[(E)-phenylmethylidene]acetohydrazide lies in its specific structure, which imparts distinct chemical and biological properties.
特性
分子式 |
C17H18N2OS |
|---|---|
分子量 |
298.4 g/mol |
IUPAC名 |
N-[(E)-benzylideneamino]-2-[(2-methylphenyl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C17H18N2OS/c1-14-7-5-6-10-16(14)12-21-13-17(20)19-18-11-15-8-3-2-4-9-15/h2-11H,12-13H2,1H3,(H,19,20)/b18-11+ |
InChIキー |
DVUZTGFJYSDTEH-WOJGMQOQSA-N |
異性体SMILES |
CC1=CC=CC=C1CSCC(=O)N/N=C/C2=CC=CC=C2 |
正規SMILES |
CC1=CC=CC=C1CSCC(=O)NN=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-5-methoxyphenol](/img/structure/B11547397.png)
![2-(4-chlorophenoxy)-N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11547407.png)
![3-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11547422.png)
![3-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11547429.png)
![4-[(E)-({2-[(Naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B11547434.png)

![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11547446.png)

![N-{1-[(2E)-2-(octan-2-ylidene)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}benzamide (non-preferred name)](/img/structure/B11547450.png)

![propan-2-yl 6-amino-4-(4-bromophenyl)-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B11547460.png)
![Ethyl 4-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11547465.png)
![3-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11547471.png)
![4-Chloro-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11547472.png)